molecular formula C11H10O B2525701 1-(1H-inden-4-yl)ethanone CAS No. 1889271-24-2

1-(1H-inden-4-yl)ethanone

Cat. No.: B2525701
CAS No.: 1889271-24-2
M. Wt: 158.2
InChI Key: JOSNCHQXTAWOIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-inden-4-yl)ethanone is an organic compound that belongs to the class of indene derivatives It is characterized by an indene ring system with an ethanone group attached to the fourth position

Mechanism of Action

Target of Action

It is known that indole derivatives, which share a similar structure with 1-(1h-inden-4-yl)ethanone, have been found to bind with high affinity to multiple receptors . This suggests that this compound may also interact with various biological targets.

Mode of Action

Indole derivatives are known to interact with their targets in a way that triggers various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . It is plausible that this compound may exhibit similar interactions and effects.

Biochemical Pathways

Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities . These pathways could potentially be affected by this compound as well.

Pharmacokinetics

The molecular weight of this compound is 1602124 , which is within the optimal range for drug-like molecules. This suggests that it may have favorable pharmacokinetic properties, including good bioavailability.

Result of Action

Given the broad range of biological activities exhibited by indole derivatives , it is plausible that this compound may have diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1H-inden-4-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of indene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-inden-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(1H-inden-4-yl)ethanone has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in various industrial processes.

Comparison with Similar Compounds

1-(1H-inden-4-yl)ethanone can be compared to other indene derivatives, such as:

  • 1-(1H-inden-3-yl)ethanone
  • 1-(1H-inden-2-yl)ethanone
  • 1-(1H-inden-5-yl)ethanone

These compounds share a similar indene core structure but differ in the position of the ethanone group. The unique positioning of the ethanone group in this compound contributes to its distinct chemical properties and reactivity.

Properties

IUPAC Name

1-(1H-inden-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O/c1-8(12)10-6-2-4-9-5-3-7-11(9)10/h2-4,6-7H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSNCHQXTAWOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC2=C1C=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.